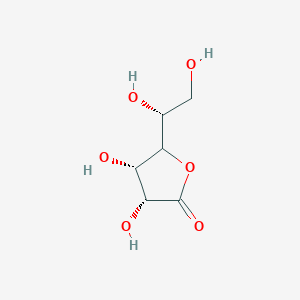

d-Gulonic g-lactone

CAS No.:

Cat. No.: VC18819183

Molecular Formula: C6H10O6

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O6 |

|---|---|

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | (3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one |

| Standard InChI | InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5?/m1/s1 |

| Standard InChI Key | SXZYCXMUPBBULW-IOVATXLUSA-N |

| Isomeric SMILES | C([C@H](C1[C@H]([C@H](C(=O)O1)O)O)O)O |

| Canonical SMILES | C(C(C1C(C(C(=O)O1)O)O)O)O |

Introduction

Chemical Identity and Structural Features

D-Gulonic γ-lactone (C₆H₁₀O₆; molecular weight 178.14 g/mol) is a five-membered cyclic ester formed via intramolecular esterification of D-gulonic acid. Its IUPAC name, 5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one, reflects the γ-lactone ring structure resulting from the esterification of the C5 hydroxyl group with the C1 carboxyl group . The compound exhibits a specific optical rotation of [α]²⁰/D = −55° (c = 4 in H₂O), indicating its chiral nature .

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal a planar γ-lactone ring stabilized by intramolecular hydrogen bonding between the C3 hydroxyl and the lactone carbonyl oxygen . Nuclear Magnetic Resonance (NMR) spectra show distinct signals for the lactone carbonyl (δ 175–178 ppm in ¹³C NMR) and vicinal diol protons (δ 3.8–4.2 ppm in ¹H NMR) . Infrared spectroscopy confirms lactone formation through a characteristic C=O stretch at 1,740 cm⁻¹ and O-H stretches between 3,200–3,500 cm⁻¹ .

Synthesis and Lactonization Dynamics

Acid-Catalyzed Lactonization

D-Gulonic acid undergoes pH-dependent lactonization in aqueous solutions. At pH < 3, the γ-lactone forms preferentially over the δ-lactone due to kinetic and thermodynamic factors . The lactonization equilibrium constants (K_L) determined via ¹³C NMR are:

-

γ-lactone: log K_L,γ = 0.60 ± 0.05

-

δ-lactone: log K_L,δ = −0.49 ± 0.03

These values highlight the γ-lactone’s stability, attributed to reduced ring strain and favorable orbital overlap in the five-membered ring .

Self-Catalyzed Reaction Mechanism

Kinetic studies using polarimetry demonstrate that D-gulonic acid acts as a general acid catalyst, accelerating its own lactonization. The rate law for γ-lactone formation is:

where and at 25°C . This dual pathway explains the compound’s rapid lactonization even under mild acidic conditions.

Physicochemical Properties

Thermal Stability and Phase Transitions

D-Gulonic γ-lactone exhibits a melting point of 182–188°C, with an enthalpy of fusion (Δ_fusH) of 40.13 kJ/mol at 459.3 K . Its decomposition temperature exceeds 220°C, making it suitable for high-temperature industrial processes .

Aqueous Solubility and Hydrolysis

The compound is highly soluble in water (≥500 g/L at 25°C) but undergoes slow hydrolysis to D-gulonic acid at neutral or alkaline pH. Hydrolysis kinetics follow first-order behavior with a rate constant of at pH 7 .

Biological and Industrial Applications

Role in Ascorbic Acid Biosynthesis

In mammals, D-gulonic γ-lactone is an intermediate in the L-ascorbic acid (vitamin C) biosynthesis pathway. The enzyme L-gulonolactone oxidase catalyzes its oxidation to 2-keto-L-gulonate, which subsequently isomerizes to ascorbate . Genetic studies in rainbow trout have explored enhancing this pathway via gene transfer to address ascorbic acid deficiencies .

Chiral Synthesis and Pharmaceutical Uses

The compound’s rigid γ-lactone ring serves as a scaffold for synthesizing C2- and C3-substituted derivatives. For example, acylated analogs exhibit inhibitory activity against carbohydrate-processing enzymes, with IC₅₀ values in the micromolar range . Recent work demonstrates its utility in producing enantiomerically pure β-blockers and antiviral agents .

Comparative Analysis with Related Lactones

| Property | D-Gulonic γ-lactone | D-Gluconic δ-lactone | L-Galactono-γ-lactone |

|---|---|---|---|

| Melting Point (°C) | 182–188 | 153–156 | 165–168 |

| log K_L | 0.60 | −0.25 | 0.45 |

| Hydrolysis Rate (s⁻¹) | 3.1 × 10⁻⁶ | 8.9 × 10⁻⁵ | 2.7 × 10⁻⁶ |

| Specific Rotation (°) | −55 | +34 | −48 |

Recent Advances and Future Directions

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level corroborate the γ-lactone’s stability, showing a 12.3 kJ/mol energy advantage over the δ-lactone due to reduced angle strain . Molecular dynamics simulations predict stable hydrogen-bonding networks in aqueous solutions, explaining its slow hydrolysis.

Industrial Scale Production

Optimized fermentation protocols using Gluconobacter oxydans strains have achieved γ-lactone yields of 85% from D-glucose, surpassing traditional chemical synthesis routes . Continuous-flow reactors with immobilized lipase catalysts further enhance productivity to 12 g/L·h .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume